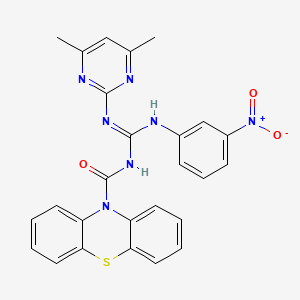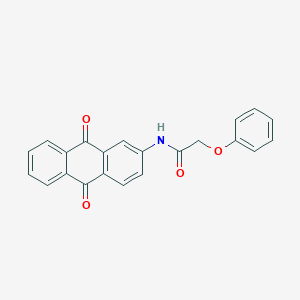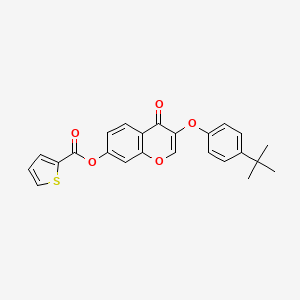![molecular formula C25H22N2O4 B11636128 (4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[(4-乙氧基苯基)(羟基)亚甲基]-5-苯基-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮 是一种结构独特的复杂有机化合物,包含吡咯烷环、吡啶部分以及各种官能团。
准备方法
合成路线和反应条件
(4E)-4-[(4-乙氧基苯基)(羟基)亚甲基]-5-苯基-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮 的合成通常涉及多步有机反应。一种常见的方法是在碱性条件下,将4-乙氧基苯甲醛与合适的吡咯烷衍生物缩合,形成中间体。然后将该中间体进行进一步反应,例如环化和官能团修饰,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及优化的反应条件,以确保高收率和纯度。例如连续流动合成和使用先进催化剂等技术可以用来有效地放大生产过程。
化学反应分析
反应类型
(4E)-4-[(4-乙氧基苯基)(羟基)亚甲基]-5-苯基-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮 可以发生多种化学反应,包括:
氧化: 羟基可以被氧化形成羰基化合物。
还原: 羰基可以被还原为醇。
取代: 芳香环可以发生亲电取代反应。
常见试剂和条件
氧化: 在酸性条件下,可以使用高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂是常见的还原剂。
取代: 可以使用溴或硝酸等试剂引入卤素或硝基。
主要产物
这些反应产生的主要产物取决于所用试剂和具体条件。例如,羟基的氧化会生成酮,而羰基的还原会生成醇。
科学研究应用
(4E)-4-[(4-乙氧基苯基)(羟基)亚甲基]-5-苯基-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮 具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 由于其独特的结构和官能团,被探索为潜在的药物候选物。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机理
(4E)-4-[(4-乙氧基苯基)(羟基)亚甲基]-5-苯基-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮 的作用机理涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并触发一系列生化事件。确切的途径和靶标取决于具体的应用和正在研究的生物系统。
作用机制
The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种具有类似酯官能团的更简单的化合物。
含氟化合物: 由于存在负电性原子,其反应模式相似。
酚类化合物: 表现出类似的芳香取代反应。
属性
分子式 |
C25H22N2O4 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22N2O4/c1-2-31-20-12-10-19(11-13-20)23(28)21-22(18-8-4-3-5-9-18)27(25(30)24(21)29)16-17-7-6-14-26-15-17/h3-15,22,28H,2,16H2,1H3/b23-21+ |
InChI 键 |
WTLLHFZYLIIGMO-XTQSDGFTSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
